molecular formula C5H3ClN4 B112100 3-Amino-6-chloropyrazine-2-carbonitrile CAS No. 17231-50-4

3-Amino-6-chloropyrazine-2-carbonitrile

Cat. No. B112100
CAS RN: 17231-50-4
M. Wt: 154.56 g/mol
InChI Key: OKSPUZDERJZNPO-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyrazine-2-carbonitrile is a chemical compound with the formula C5H3ClN4. It has a molecular weight of 154.6 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile can be achieved from sodium cyanide and 2-Amino-3-Bromo-5-Chloropyrazine . Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropyrazine-2-carbonitrile consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Synthesis of Pyrazolo[1,5-a]pyrimidines : Utilizing 3-Amino-6-chloropyrazine-2-carbonitrile derivatives as intermediates, researchers have developed methods for synthesizing fused Pyrazolo[1,5-a]pyrimidines. These compounds have shown antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
  • Generation of Pyrazinamide Derivatives : Aminodehalogenation reactions involving 3-chloropyrazine-2-carbonitrile have led to the creation of new pyrazinamide derivatives, demonstrating significant in vitro activity against Mycobacterium tuberculosis (Janďourek et al., 2017).

Photovoltaic Material Development

  • Organic–Inorganic Photodiode Fabrication : Studies on 4H-pyrano[3,2-c]quinoline derivatives, including derivatives of 3-Amino-6-chloropyrazine-2-carbonitrile, have contributed to advancements in photovoltaic technology. These compounds have been used to develop heterojunction diodes showing promising rectification behavior and photovoltaic properties (Zeyada et al., 2016).

Heterocyclic Compound Synthesis with Biological Activities

  • Synthesis of Pyrazolo[3,4-d]pyrimidines : The catalytic synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Amino-6-chloropyrazine-2-carbonitrile derivatives has been explored, highlighting an efficient approach to producing compounds with evaluated antibacterial activity (Rostamizadeh et al., 2013).
  • Development of Selenolo[3,2-d][1,2,3]triazines : The chemical versatility of 3-Amino-6-chloropyrazine-2-carbonitrile analogs extends to the synthesis of novel selenolo[3,2-d][1,2,3]triazines, compounds that have been subjected to SNAr reactions with secondary amines under specific conditions, showcasing the broad reactivity of these materials (Perspicace et al., 2009).

properties

IUPAC Name

3-amino-6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPUZDERJZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575827
Record name 3-Amino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloropyrazine-2-carbonitrile

CAS RN

17231-50-4
Record name 3-Amino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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